Luprostiol

Vue d'ensemble

Description

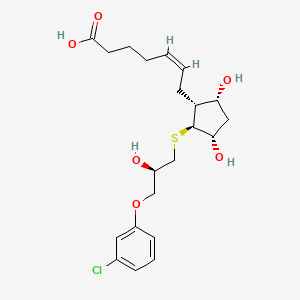

Luprostiol is a synthetic prostaglandin analogue with the chemical formula C21H29ClO6S and a molecular weight of 444.97 g/mol . It is primarily used in veterinary medicine for its luteolytic properties, which means it can induce luteolysis, the breakdown of the corpus luteum . This compound is structurally related to prostaglandin F2α and is known for its efficacy in regulating the estrous cycle in cattle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Luprostiol is synthesized through a multi-step process that involves the following key steps :

Starting Material: The synthesis begins with the preparation of a cyclopentane derivative.

Functional Group Introduction: Various functional groups, including hydroxyl and thiol groups, are introduced to the cyclopentane ring.

Chlorophenoxy Group Addition: A chlorophenoxy group is added to the molecule to enhance its biological activity.

Final Assembly: The final step involves the coupling of the modified cyclopentane derivative with a heptenoic acid derivative to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Luprostiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Key Properties

- Chemical Structure : Luprostiol is a synthetic prostaglandin analog.

- Mechanism of Action : It mimics the action of natural prostaglandins to induce luteolysis.

Estrous Cycle Control

This compound has been extensively studied for its effectiveness in controlling the estrous cycle in livestock. A comparative study demonstrated that this compound effectively synchronizes estrus in cows and heifers, similar to other commonly used compounds like Lutalyse.

Case Study: Estrous Synchronization in Cows

In a study involving 131 cows and heifers, this compound was administered at a dosage of 2 ml. The results indicated:

- Pregnancy Rates : 66.7% for this compound compared to 68.4% for Lutalyse.

- Progesterone Levels : Significant decreases were observed within 48 hours post-treatment, indicating effective luteolysis.

| Treatment Group | Total Animals | Pregnant (%) | Progesterone (pg/ml) at 0h | Progesterone (pg/ml) at 48h |

|---|---|---|---|---|

| This compound | 36 | 66.7 | 3352.3 | 810.9 |

| Lutalyse | 38 | 68.4 | 3676 | 387 |

Induction of Abortion

This compound has also shown efficacy in inducing abortion in various animal species. Studies have confirmed its safety and effectiveness at dosages higher than recommended, with only transient side effects reported.

Case Study: Abortion Induction

A research study indicated that when this compound was administered to pregnant mares, it successfully induced abortion without significant adverse effects on the animals' health.

Farrowing Induction

In swine production, this compound is utilized to induce farrowing, thereby facilitating better management of breeding schedules and improving overall productivity.

Case Study: Farrowing Management

In a study involving sows treated with this compound:

- Farrowing Duration : The average duration was consistent with expected norms.

- Litter Size : Treatment groups showed similar litter sizes across different induction protocols.

| Treatment Group | Litter Size (Average) | Farrowing Duration (minutes) |

|---|---|---|

| This compound (single dose) | 11.5 | 180 |

| Control Group | 11.7 | 182 |

Comparison with Other Prostaglandins

This compound's effectiveness is often compared with other prostaglandins like dinoprost and cloprostenol. Studies indicate that while all these compounds can induce luteolysis, this compound offers advantages in terms of side effects and rapid action.

Comparative Efficacy

A study comparing various prostaglandins found:

- This compound : Induced luteal regression effectively with minimal side effects.

- Dinoprost : Showed similar efficacy but with more pronounced side effects in some cases.

Mécanisme D'action

Luprostiol exerts its effects by binding to prostaglandin receptors in the corpus luteum, leading to increased intracellular calcium levels and activation of protein kinase C. This results in the breakdown of the corpus luteum and subsequent regulation of the estrous cycle . The molecular targets include prostaglandin F2α receptors, and the pathways involved are related to calcium signaling and protein kinase activation .

Comparaison Avec Des Composés Similaires

Luprostiol is unique among prostaglandin analogues due to its specific structural modifications, which enhance its luteolytic activity. Similar compounds include:

Cloprostenol: Another prostaglandin analogue used in veterinary medicine.

Dinoprost: A naturally occurring prostaglandin F2α used for similar purposes.

Fenprostalene: A synthetic prostaglandin analogue with similar applications.

This compound stands out due to its higher potency and longer duration of action compared to these similar compounds .

Propriétés

IUPAC Name |

7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUDFIMHDRJVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867262 | |

| Record name | 7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.